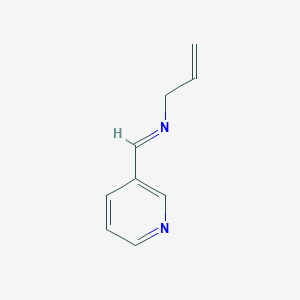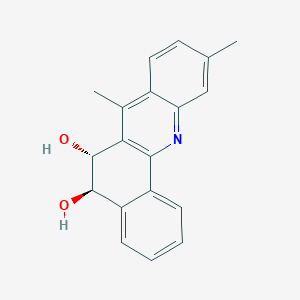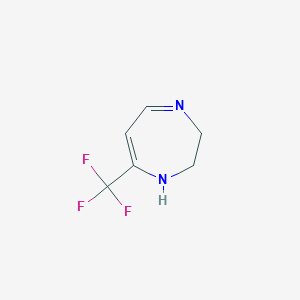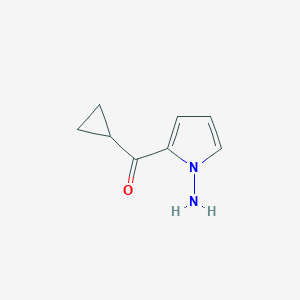
(S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole, also known as ISOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ISOX is a chiral molecule that belongs to the oxazole family and has a unique structure that makes it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
(S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells. (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole has also been found to have antioxidant properties, which may help to protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be relatively non-toxic, with no significant side effects reported in animal studies. However, (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole has some limitations in lab experiments, including its limited solubility in water and its tendency to form aggregates in solution.
Orientations Futures
There are several future directions for research on (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole. One area of interest is the development of new drugs based on the structure of (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole. Researchers are also exploring the potential use of (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, there is ongoing research on the mechanism of action of (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole and its effects on various biological pathways. Finally, there is interest in developing new synthesis methods for (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole involves the condensation of 2-isobutyl-4-isopropyl-1,3-oxazoline with an aldehyde or ketone, followed by reduction with sodium borohydride. This method has been optimized and improved over the years, leading to the production of high yields of (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole.
Applications De Recherche Scientifique
(S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. (S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
175226-81-0 |
|---|---|
Nom du produit |
(S)-2-Isobutyl-4-isopropyl-4,5-dihydrooxazole |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(4S)-2-(2-methylpropyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H19NO/c1-7(2)5-10-11-9(6-12-10)8(3)4/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |
Clé InChI |
ZXYKEXADEPWSLI-SECBINFHSA-N |
SMILES isomérique |
CC(C)CC1=N[C@H](CO1)C(C)C |
SMILES |
CC(C)CC1=NC(CO1)C(C)C |
SMILES canonique |
CC(C)CC1=NC(CO1)C(C)C |
Synonymes |
Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-(2-methylpropyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)


![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
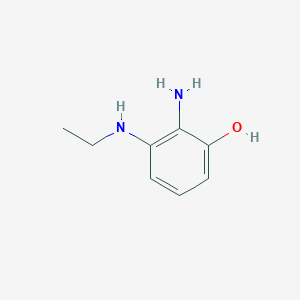
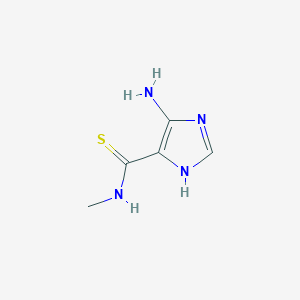
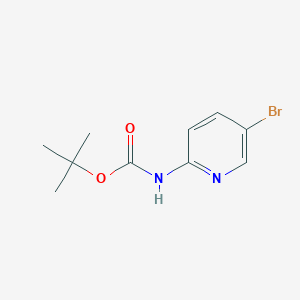
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
